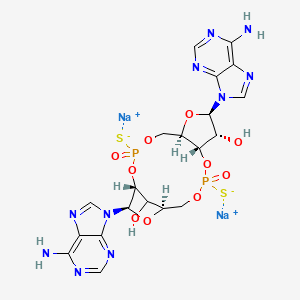

ADU-S100 (disodium salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

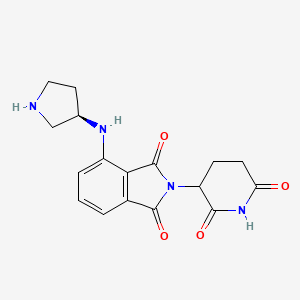

ADU-S100 (disodium salt) is a synthetic cyclic dinucleotide agonist of the stimulator of interferon genes (STING) receptor. It is structurally identical to the clinically relevant molecule MIW815 and is currently being investigated for its potential in cancer immunotherapy. This compound activates all known human and murine STING alleles, leading to the production of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .

准备方法

ADU-S100 (disodium salt) can be synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The synthetic route typically involves the use of phosphorothioate diester linkages to protect the compound from degradation by phosphodiesterases. The preparation method for in vivo use includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O to ensure stability and bioavailability .

化学反应分析

ADU-S100 (disodium salt) primarily undergoes reactions that involve the activation of the STING pathway. Upon recognition by the STING receptor, it induces the production of type I interferons and other pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. The compound also induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the activation of downstream immune responses .

科学研究应用

ADU-S100 (disodium salt) has shown significant potential in various scientific research applications, particularly in cancer immunotherapy. It has been demonstrated to induce CD8+ T-cell mediated antitumor immunity in various animal models, including rat esophageal adenocarcinoma and mouse tumor models. The compound has also been shown to potentiate the effects of immune checkpoint inhibitors, leading to enhanced tumor regression and a robust antitumor immune response .

作用机制

The mechanism of action of ADU-S100 (disodium salt) involves the activation of the STING receptor, which is a critical adaptor protein in the innate immune sensing of cancer. Upon binding to STING, the compound induces the production of type I interferons and other cytokines, leading to the activation of dendritic cells and the recruitment of specialized immune cells to the tumor microenvironment. This results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

相似化合物的比较

ADU-S100 (disodium salt) is structurally identical to MIW815 and shares similar biological activities. Other similar compounds include 2’3’-c-di-AM (PS)2 (Rp,Rp) (disodium salt), which is also a STING agonist with potent antitumor and immunostimulant activities. These compounds are characterized by their ability to activate all known human and murine STING alleles and induce the production of type I interferons and other cytokines .

属性

分子式 |

C20H22N10Na2O10P2S2 |

|---|---|

分子量 |

734.5 g/mol |

IUPAC 名称 |

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI 键 |

GDWOOOCBNOMMTL-LJFXOJISSA-L |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)

![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)

![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)